Product packaging for Benzo[h][1,6]naphthyridine(Cat. No.:CAS No. 230-51-3)

Benzo[h][1,6]naphthyridine

Cat. No.: B14751772
CAS No.: 230-51-3
M. Wt: 180.20 g/mol
InChI Key: DXWXJWBEPBDZMZ-UHFFFAOYSA-N
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Description

Benzo[h][1,6]naphthyridine is a privileged nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This tricyclic compound serves as a key structural motif in the synthesis of novel molecules with a broad spectrum of biological activities. Recent research highlights its potential as a versatile scaffold for developing therapeutic agents. It has been identified as a promising synthetic target for anti-Alzheimer agents, anticancer compounds, antimalarial, and antiparasitic applications . Specific derivatives have shown high affinity for the 5-HT4 receptor with notable selectivity over other receptors, indicating potential in neurological disorder research . Furthermore, this core structure is found in naturally derived alkaloids, such as those isolated from the marine sponge Aaptos , which exhibit cytotoxic properties . The compound's utility extends beyond pharmacology; it also serves as a fundamental building block in synthetic organic chemistry. Recent methodologies enable efficient construction of fused polycyclic 1,6-naphthyridin-4-amines, which have demonstrated potential as fluorophores due to their interesting optical properties . Continuous innovation in synthetic strategies, including regioselective multi-component and intramolecular cyclization reactions, allows for increased molecular diversity and complexity from this core structure . This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N2 B14751772 Benzo[h][1,6]naphthyridine CAS No. 230-51-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

230-51-3

Molecular Formula

C12H8N2

Molecular Weight

180.20 g/mol

IUPAC Name

benzo[h][1,6]naphthyridine

InChI

InChI=1S/C12H8N2/c1-2-6-11-10(5-1)12-9(8-14-11)4-3-7-13-12/h1-8H

InChI Key

DXWXJWBEPBDZMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC=N3)C=N2

Origin of Product

United States

Synthetic Methodologies for Benzo H 1 2 Naphthyridine Systems

Classical and Established Synthetic Routes

Traditional methods for the synthesis of the benzo[h] nih.govwikipedia.orgnaphthyridine core often rely on foundational reactions in heterocyclic chemistry, adapted to build the specific annulated structure. These routes, while sometimes requiring harsh conditions or multiple steps, have been instrumental in providing access to a range of derivatives.

Intramolecular Diels-Alder Cycloaddition Reactions

A notable and effective method for the construction of the benzo[h] nih.govwikipedia.orgnaphthyridine skeleton is through an intramolecular Diels-Alder reaction. This approach leverages the power of pericyclic reactions to form the pyridine (B92270) ring fused to the quinoline (B57606) core in a regiocontrolled manner. A key example involves the cycloaddition of aryl oxazoles with substituted acrylamides. researchgate.netucla.edu This strategy was explored in the context of synthesizing 2-bromoleptoclinidinone, a cytotoxic marine alkaloid. ucla.edu

The general approach involves the preparation of a precursor containing both an oxazole (B20620) ring (as the diene component) and an activated alkene (as the dienophile) tethered together. Upon heating, the intramolecular [4+2] cycloaddition proceeds, followed by the elimination of a small molecule (e.g., water or alcohol) to afford the aromatic benzo[h] nih.govwikipedia.orgnaphthyridine system. For instance, the cycloaddition of an aryl oxazole tethered to a β-carbomethoxyacrylamide can yield the tricyclic aromatic benzo[h]-1,6-naphthyridine core. ucla.edu

Diene PrecursorDienophile PrecursorConditionsProductYield (%)Reference
Aryl oxazole tethered to amideβ-carbomethoxyacrylamideBenzene (B151609), 18 h, with DMAPTricyclic benzo[h]-1,6-naphthyridine derivative50 ucla.edu

Cyclization Reactions with Propargyl Amine and DBU

A regioselective synthesis of benzo[h] nih.govwikipedia.orgnaphthyridines can be achieved through a tandem N-propargylation and cyclization sequence. researchgate.netdntb.gov.ua This method utilizes aromatic aminobenzaldehydes as starting materials. The first step involves the N-propargylation of the amino group. The subsequent key step is the reaction of the N-propargylated intermediate with propargylamine (B41283) in the presence of a non-nucleophilic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netdntb.gov.ua This base facilitates the cyclization and subsequent aromatization to furnish the benzo[h] nih.govwikipedia.orgnaphthyridine scaffold. This method offers a high degree of regioselectivity in the formation of the final ring system. dntb.gov.ua

Starting MaterialReagentsKey BaseProductReference
Aromatic aminobenzaldehydePropargyl bromide, PropargylamineDBUBenzo[h] nih.govwikipedia.orgnaphthyridine derivative researchgate.netdntb.gov.ua

Condensation and Subsequent Cyclization Strategies

Classic named reactions that form quinolines have been adapted for the synthesis of benzo-fused naphthyridines. The Friedländer annulation, which involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing a reactive methylene (B1212753) group, is a prominent example. For the synthesis of benzo[h] nih.govwikipedia.orgnaphthyridines, a suitably functionalized 3-aminoquinoline-4-carbaldehyde (B3355732) can be condensed with a ketone. For instance, the reaction of 3-aminopyridine-4-carbaldehyde with 2-methylcyclohexanone (B44802) has been used to prepare a benzo[b] nih.govresearchgate.netnaphthyridine, and similar principles can be applied to access the benzo[h] nih.govwikipedia.org isomer with appropriate starting materials. capes.gov.br A dehydrogenative Friedländer annulation has also been reported for the synthesis of tetrahydrobenzo[b] nih.govwikipedia.orgnaphthyridines, showcasing the versatility of this approach. nih.gov

Another classical method, the Skraup synthesis, which typically involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent, is a cornerstone of quinoline synthesis. While direct application to complex benzo[h] nih.govwikipedia.orgnaphthyridines can be challenging and sometimes violent, modifications and refinements have allowed for the synthesis of 1,6-naphthyridine (B1220473) itself from 4-aminopyridine. researchgate.netacs.org The extension of this reaction to an appropriately substituted aminoquinoline could theoretically yield the benzo[h] nih.govwikipedia.orgnaphthyridine core.

Named ReactionStarting Material 1Starting Material 2Key ConditionsProduct TypeReference
Friedländer Annulation2-Amino-5-chlorobenzhydrol1-Benzyl-4-piperidinolMnO₂, KOtBu, DES(E)-1,2,3,4-Tetrahydrobenzo[b] nih.govwikipedia.orgnaphthyridine nih.gov
Skraup Synthesis4-AminopyridineGlycerolSulfo-mix, boric acid, ferrous sulfate1,6-Naphthyridine researchgate.net

Lactone-to-Lactam Transformations for Dione (B5365651) Synthesis

An operationally efficient route to specific benzo[h] nih.govwikipedia.orgnaphthyridine derivatives, namely 4-hydroxybenzo[h] nih.govwikipedia.orgnaphthyridine-2,5-diones, involves a lactone-to-lactam transformation. This strategy begins with a pyrano[3,2-c]quinolinone, which is a lactone-containing tricycle. By treating this precursor with ammonium (B1175870) acetate (B1210297), a direct conversion of the lactone ring into a lactam ring is achieved, furnishing the desired dione derivative of the benzo[h] nih.govwikipedia.orgnaphthyridine system. This method provides a straightforward entry to this particular class of compounds, which can then be subjected to further functionalization.

Starting MaterialReagentProductReference
Pyrano[3,2-c]quinolinoneAmmonium Acetate4-Hydroxybenzo[h] nih.govwikipedia.orgnaphthyridine-2,5-dione researchgate.net

Modern and Efficient Synthetic Protocols

Contemporary synthetic chemistry often focuses on developing more efficient, atom-economical, and environmentally benign methodologies. Multi-component reactions (MCRs) exemplify this trend and have been successfully applied to the synthesis of complex heterocyclic systems, including benzo[h] nih.govwikipedia.orgnaphthyridine derivatives.

Multi-Component Reactions (MCRs)

Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a powerful and convergent approach to complex molecules. Several MCRs have been developed for the synthesis of benzo-fused naphthyridines. For example, a one-pot, three-component reaction between 2-chloroquinoline-4-amines, various substituted aromatic aldehydes, and malononitrile (B47326) in ethanol (B145695) has been used to synthesize 5-chloro-4-phenylbenzo[f] nih.govwikipedia.orgnaphthyridine-2-amino-3-carbonitrile derivatives in an environmentally friendly manner with high yields. researchgate.net While this example leads to the benzo[f] isomer, the principles of MCRs are broadly applicable and can be tailored to produce the benzo[h] scaffold with appropriately designed starting materials. Another reported MCR involves the reaction of isatin (B1672199), malononitrile, and 3-aminopyrazole (B16455) to regioselectively synthesize benzo[c]pyrazolo researchgate.netresearchgate.netnaphthyridines. rsc.org

Reactant 1Reactant 2Reactant 3Solvent/CatalystProduct TypeReference
2-Chloroquinoline-4-amineAromatic aldehydeMalononitrileEthanol5-Chloro-4-phenylbenzo[f] nih.govwikipedia.orgnaphthyridine-2-amino-3-carbonitrile researchgate.net
IsatinMalononitrile3-AminopyrazoleWater, NaOHBenzo[c]pyrazolo researchgate.netresearchgate.netnaphthyridine rsc.org
Povarov-Type Multicomponent Reactions

While a direct application of the classical Povarov reaction (a [4+2] cycloaddition of an aniline, an aldehyde, and an alkene) for the synthesis of benzo[h] nih.govrsc.orgnaphthyridines is not extensively documented, mechanistically related Povarov-type reactions have been successfully employed. These reactions capitalize on the in-situ formation of reactive intermediates that undergo subsequent cycloaddition to build the heterocyclic framework.

A notable example is a copper-catalyzed reaction that proceeds through an inverse electron-demand hetero-Diels-Alder pathway. This method involves the reaction between 2-(N-propargylamino)benzaldehydes and various arylamines. In the presence of a copper(II) bromide catalyst, an electron-deficient heterodiene is generated in situ, which bears a tethered alkyne partner. This intermediate then undergoes an intramolecular [4+2] cycloaddition, followed by air oxidation, to furnish 5,6-dihydrodibenzo[b,h] nih.govrsc.orgnaphthyridines in high yields. This strategy represents a Povarov-type approach as it combines an amine, an aldehyde, and a dienophile equivalent in a cascade process to form the fused quinoline system inherent in the dibenzo[b,h] nih.govrsc.orgnaphthyridine structure.

One-Pot Three-Component Reactions

One-pot multicomponent reactions (MCRs) are highly efficient strategies for synthesizing complex molecules from simple precursors in a single operation, avoiding the isolation of intermediates. Several such methods have been developed for the benzo[h] nih.govrsc.orgnaphthyridine scaffold and its derivatives.

One effective protocol involves the reaction of 2-acetylaminobenzaldehyde with various methyl ketones under basic conditions. This method proceeds via four sequential condensation reactions in one pot to construct the dibenzo[b,h] nih.govrsc.orgnaphthyridine core. rsc.org Another approach describes the synthesis of 5-chloro-4-phenyl benzo[f] nih.govrsc.orgnaphthyridine-2-amino-3-carbonitrile derivatives through the reaction of 2-chloroquinoline-4-amines, substituted aromatic aldehydes, and malononitrile in ethanol. This protocol is noted for its operational simplicity and high yields.

Reactant 1Reactant 2Reactant 3ConditionsProductYieldRef
2-AcetylaminobenzaldehydeAcetophenone-KOH, EtOH, RefluxDibenzo[b,h] nih.govrsc.orgnaphthyridine85% rsc.org
2-Acetylaminobenzaldehyde2-Acetylnaphthalene-KOH, EtOH, RefluxNaphtho[2',1':5,6]pyrido[4,3-b]quinoline82% rsc.org
Pseudo-Four-Component Reactions

Pseudo-multicomponent reactions are a subclass of one-pot reactions where one of the starting materials is used in more than one step of the reaction sequence. While a direct pseudo-four-component reaction for the benzo[h] nih.govrsc.orgnaphthyridine isomer is not prominent, the methodology has been applied to synthesize closely related structures, demonstrating its potential.

For instance, a visible light-induced pseudo-four-component reaction has been reported for the synthesis of chromeno[4,3,2-de] nih.govrsc.orgnaphthyridines. This reaction uses two equivalents of malononitrile, along with aromatic aldehydes and 2'-hydroxyacetophenones, to construct the complex heterocyclic system. The mechanism involves an initial Knoevenagel condensation, followed by a series of Michael additions and cyclizations where the second equivalent of malononitrile participates in a later stage of the cascade. This highlights the power of pseudo-MCRs to rapidly build molecular complexity from simple starting materials.

Tandem and Cascade Annulation Strategies

Tandem and cascade reactions, where multiple bond-forming events occur sequentially in one pot without isolation of intermediates, provide an elegant and atom-economical route to complex fused ring systems like benzo[h] nih.govrsc.orgnaphthyridine.

One prominent strategy involves an intramolecular Diels-Alder reaction of aryl oxazoles. ucla.edu In this approach, an oxazole ring is tethered to an acrylamide (B121943) dienophile. Upon heating, the oxazole acts as the diene in an intramolecular [4+2] cycloaddition, which, after the extrusion of a small molecule (e.g., water or an alcohol), results in the formation of the fused pyridine ring of the benzo[h] nih.govrsc.orgnaphthyridine system. For example, warming an ester-substituted N-benzylacrylamide precursor in benzene with DMAP afforded the tricyclic product in a 50% yield. ucla.edu

Another powerful method is the copper-catalyzed aza-Diels-Alder reaction followed by an aromatization cascade, which efficiently produces 5,6-dihydrodibenzo[b,h] nih.govrsc.orgnaphthyridines. Furthermore, palladium-catalyzed one-pot coupling-annulation reactions of 2-chloroquinoline-3-carbonitriles with nucleophiles like sodium sulfide (B99878) or secondary amines have been developed to yield sulfur- and nitrogen-substituted benzo[b] nih.govrsc.orgnaphthyridines, respectively. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Based Approaches

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aromatic rings, particularly those activated by electron-withdrawing groups or incorporated into heterocyclic systems. This strategy has been pivotal in the synthesis of benzo[h] nih.govrsc.orgnaphthyridin-2(1H)-ones, also known as Torins.

A highly convergent, one-pot, three-component synthesis has been developed that hinges on an SNAr reaction. nih.gov The sequence begins with the SNAr reaction between an aniline derivative and a suitable quinoline precursor, followed by an intramolecular cyclization to form the naphthyridinone core. This intermediate is then directly subjected to a Suzuki coupling reaction in the same pot to introduce further diversity. This SNAr–intramolecular cyclization–Suzuki coupling sequence offers significant advantages, including shorter reaction times, broad substrate scope, and high efficiency, making it ideal for creating libraries of analogues for structure-activity relationship (SAR) studies. nih.gov The reaction of 4-chloro-6-bromoquinoline with an aniline, for instance, proceeds via SNAr, followed by further transformations to yield the target scaffold.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for constructing C-C and C-heteroatom bonds. The Suzuki coupling, which couples an organoboron species with an organohalide, has been extensively used in the synthesis and functionalization of the benzo[h] nih.govrsc.orgnaphthyridine framework.

A notable application is the one-pot SNAr–intramolecular cyclization–Suzuki coupling sequence used to prepare benzo[h] nih.govrsc.orgnaphthyridin-2(1H)-ones, where the final Suzuki coupling step introduces a wide range of aryl or heteroaryl substituents at a specific position on the core. nih.gov

Beyond standard Suzuki couplings, more advanced palladium-catalyzed reactions have been employed. The Catellani reaction, which combines C-H functionalization with cross-coupling, has been optimized for a one-step synthesis of N-substituted benzo nih.govrsc.orgnaphthyridinones. nih.gov This intramolecular reaction between N-substituted o-bromobenzamides and 4-bromoquinolines proceeds with high yields and tolerates a wide range of substrates, demonstrating the power of modern palladium catalysis to forge complex heterocyclic structures efficiently. nih.gov

Reaction TypeReactantsCatalyst/BaseConditionsProductYieldRef
SNAr-Cyclization-Suzukicis-α,β-Unsaturated ester, Aniline, Arylboronic acidPd(PPh₃)₄ / K₃PO₄DMF, i-PrOH, H₂O, 80 °C1,9-Disubstituted benzo[h] nih.govrsc.orgnaphthyridin-2(1H)-one40-78% nih.gov
Catellani ReactionN-Substituted o-bromobenzamide, 4-BromoquinolinePd(OAc)₂, P(o-tol)₃ / K₂CO₃Toluene, 110 °CN-Substituted benzo nih.govrsc.orgnaphthyridinoneup to 98% nih.gov

Copper-Catalyzed Intramolecular [4+2] Hetero-Diels–Alder Reactions

The hetero-Diels-Alder reaction is a powerful cycloaddition for constructing heterocyclic rings. A highly efficient copper-catalyzed intramolecular variant has been developed specifically for the synthesis of 5,6-dihydrodibenzo[b,h] nih.govrsc.orgnaphthyridines.

This methodology involves the reaction of 2-(N-propargylamino)benzaldehydes with various arylamines in the presence of copper(II) bromide (CuBr₂). The reaction proceeds through the in-situ formation of an imine, which creates an electron-deficient heterodiene tethered to an alkyne. This setup facilitates an intramolecular inverse electron-demand hetero-Diels-Alder (IEDDA) reaction. The subsequent air oxidation of the cycloadduct leads to the aromatized 5,6-dihydrodibenzo[b,h] nih.govrsc.orgnaphthyridine product in high yields. This method is notable for its mild conditions and tolerance of a wide array of substituents on both the benzaldehyde (B42025) and arylamine components, allowing for the creation of a diverse library of products.

2-(N-propargylamino)benzaldehydeArylamineCatalystSolventTemperatureYieldRef
2-(N-propargylamino)benzaldehydeAnilineCuBr₂Toluene110 °C92% nih.gov
2-(N-propargylamino)benzaldehyde4-MethoxyanilineCuBr₂Toluene110 °C89% nih.gov
5-Bromo-2-(N-propargylamino)benzaldehydeAnilineCuBr₂Toluene110 °C90% nih.gov

Silver-Catalyzed Reactions

Silver catalysis has emerged as a powerful tool for the construction of complex nitrogen-containing heterocycles. An efficient, one-pot, three-component reaction has been developed for the regioselective tandem synthesis of highly functionalized 1,2-dihydrobenzo acs.orgnih.govnaphthyridines. acs.orgacs.org This methodology involves the reaction of ortho-alkynylaldehydes, amines, and active methylene compounds under mild, silver-catalyzed conditions. acs.org

The reaction proceeds with high regioselectivity, favoring a 6-endo-dig cyclization. acs.org The process is believed to involve the simultaneous formation of an imine intermediate (from the o-alkynylaldehyde and amine) and an enamine intermediate (from the active methylene compound, often catalyzed by an organocatalyst like L-proline). The silver catalyst activates the alkyne group of the imine, facilitating a nucleophilic attack by the enamine. This is followed by an intramolecular cyclization where the nitrogen atom attacks the activated alkyne, leading to the formation of the dihydropyridine (B1217469) ring of the benzo[h] acs.orgnih.govnaphthyridine core. acs.org

A key advantage of this method is the ability to generate molecular complexity from simple, readily available starting materials in a single step, achieving good yields. acs.org

Table 1: Silver-Catalyzed Synthesis of 1,2-Dihydrobenzo acs.orgnih.govnaphthyridine Derivatives acs.orgacs.org

Entryortho-AlkynylaldehydeAmineActive Methylene CompoundCatalyst SystemSolventTemp (°C)Yield (%)
12-(Phenylethynyl)benzaldehydeAnilineAcetoneAgOTf (5 mol%)EtOH6085
22-(Phenylethynyl)benzaldehydeAnilineCyclohexanoneAgOTf (5 mol%), L-proline (20 mol%)EtOH6089
32-(p-Tolylethynyl)benzaldehyde4-FluoroanilineAcetoneAgOTf (5 mol%)EtOH6082
42-(Phenylethynyl)benzaldehydeAnilineEthyl acetoacetateAgOTf (5 mol%), L-proline (20 mol%)EtOH6091

Green Chemistry Approaches in Benzo[h]acs.orgnih.govnaphthyridine Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic routes. These approaches aim to reduce waste, avoid hazardous materials, and improve energy efficiency through methods such as on-water reactions, microwave assistance, nanocatalysis, and transition-metal-free syntheses.

Performing organic reactions in water as a solvent offers significant environmental and economic advantages. An efficient protocol for synthesizing benzo[c]pyrazolo acs.orgrsc.orgnaphthyridines, an isomer of the target scaffold, utilizes an "on-water" multi-component reaction. rsc.org This method involves the Knoevenagel condensation of isatin and malononitrile, followed by a Michael addition with 3-aminopyrazole and subsequent cyclization, all performed in water. rsc.org This approach benefits from short reaction times and the avoidance of volatile organic solvents. rsc.org Similarly, silver-catalyzed syntheses of related heterocycles like α-naphthols have been successfully carried out in water, demonstrating the solvent's utility in promoting complex cyclizations. nih.gov

Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, often leading to cleaner reactions and higher yields. jchps.comacs.org A one-pot, three-component protocol for the synthesis of 5,6-dihydro-naphtho[g]benzo[b] acs.orgnih.govnaphthyridine derivatives, a related fused system, was successfully achieved using microwave assistance. jchps.comipindexing.com The reaction of 2-chloroquinoline-3-carbaldehydes, 1-tetralone, and ammonium acetate in DMF with NaH catalysis under microwave irradiation at 240W was completed in just 10-12 minutes. jchps.com

While some reactions on the benzo[b] acs.orgnih.govnaphthyridine scaffold have shown resistance to microwave activation under specific conditions nih.gov, the technology is widely applied to the synthesis of other complex polycyclic aromatic hydrocarbons and heterocycles, highlighting its potential for optimizing reaction conditions in this area. acs.orgnih.govmdpi.com

Table 2: Microwave-Assisted Synthesis of Fused Benzo acs.orgnih.govnaphthyridine Derivatives jchps.com

Entry2-Chloroquinoline-3-carbaldehyde1-TetraloneAmmonium AcetateConditionsTime (min)Yield (%)
1Unsubstituted1.5 equiv.2.5 equiv.NaH (10 mol%), DMF, 240W1289
26-Methyl substituted1.5 equiv.2.5 equiv.NaH (10 mol%), DMF, 240W1092
36-Bromo substituted1.5 equiv.2.5 equiv.NaH (10 mol%), DMF, 240W1185
46,8-Dichloro substituted1.5 equiv.2.5 equiv.NaH (10 mol%), DMF, 240W1094

Nanocatalysts offer advantages such as high surface-area-to-volume ratios, leading to enhanced catalytic activity, and often, easy recovery and reusability. A magnetic nanocatalyst, γ-Fe₂O₃@SiO₂-linker-L-histidine, has been effectively used for the pseudo-four-component synthesis of chromeno acs.orgnih.govnaphthyridines, which are structurally related to the benzo[h] acs.orgnih.govnaphthyridine core. The reaction involves malononitrile, aromatic aldehydes, and 2'-hydroxyacetophenone (B8834) derivatives in water. This nanocatalyst promotes the reaction efficiently, providing high yields in short reaction times. A key benefit is its magnetic nature, which allows for simple recovery using an external magnet and reuse for at least five cycles without significant loss of activity.

Avoiding the use of often toxic and expensive transition metals is a primary goal of green chemistry. Several transition-metal-free methods have been developed for synthesizing the benzo[h] acs.orgnih.govnaphthyridine ring system and its analogs.

One prominent strategy is the intramolecular Diels-Alder cycloaddition. This approach has been used to prepare benzo[h]-1,6-naphthyridine systems by heating an N-benzylacrylamide precursor derived from an aryloxazole in benzene, which affords the cyclized product in good yield without a metal catalyst. ucla.edu

Another effective method is a one-pot synthesis of dibenzo[b,h] acs.orgnih.govnaphthyridines by reacting 2-acetylaminobenzaldehyde with various methyl ketones under basic conditions (potassium tert-butoxide in N-methyl-2-pyrrolidone). This process proceeds through four sequential condensation reactions and does not require a transition metal. rsc.org Furthermore, base-catalyzed intramolecular cyclizations, such as using cesium carbonate for the synthesis of benzo[b]furans from 2-ynylphenols, showcase a general and practical strategy for forming heterocyclic rings without transition metals. rsc.orgnih.govresearchgate.net

Table 3: Comparison of Transition-Metal-Free Methodologies

MethodKey ReagentsConditionsProduct TypeRef.
Intramolecular Diels-AlderN-benzylacrylamide of aryloxazoleBenzene, heatBenzo[h]-1,6-naphthyridine ucla.edu
Base-Mediated Condensation2-Acetylaminobenzaldehyde, methyl ketoneKOBuᵗ, NMP, heatDibenzo[b,h] acs.orgnih.govnaphthyridine rsc.org
Hydride-Induced CyclizationBiaryl bromonitrile, NaHDMF, heatDibenzo[b,h] acs.orgucla.edunaphthyridine nih.gov
On-Water MCRIsatin, malononitrile, 3-aminopyrazoleWater, heatBenzo[c]pyrazolo acs.orgrsc.orgnaphthyridine rsc.org

Reactivity and Chemical Transformations of Benzo H 1 2 Naphthyridine Derivatives

Electrophilic Substitution Reactions

Electrophilic substitution reactions on the benzo[h] ucla.eduresearchgate.netnaphthyridine scaffold are influenced by the electron-donating or withdrawing nature of existing substituents. In activated systems, such as those containing hydroxyl groups, these reactions can proceed under relatively mild conditions.

The introduction of a nitro group onto the benzo[h] ucla.eduresearchgate.netnaphthyridine ring system has been demonstrated. For instance, the treatment of 4-hydroxybenzo[h] ucla.eduresearchgate.netnaphthyridine-2,5-dione with a nitrating agent leads to substitution at the C-3 position. researchgate.net This regioselectivity is driven by the activating effect of the adjacent hydroxyl group. Similarly, electrophilic nitration on the related 2-hydroxy-6-methylbenzo[b] ucla.eduresearchgate.netnaphthyridin-1(2H)-one system has been shown to occur readily at the 4-position. researchgate.net

Halogenation of activated benzo[h] ucla.eduresearchgate.netnaphthyridine derivatives has been successfully achieved. The reaction of 4-hydroxybenzo[h] ucla.eduresearchgate.netnaphthyridine-2,5-dione with sources of electrophilic chlorine and bromine results in the formation of 3-chloro and 3-bromo derivatives, respectively. researchgate.net This highlights the susceptibility of the C-3 position to electrophilic attack in this particular scaffold. researchgate.net Research on the related benzo[b] ucla.edunih.govnaphthyridine system shows that bromination can occur at the β-position of the pyridine (B92270) ring. mdpi.com

The nitrogen atoms within the benzo[h] ucla.eduresearchgate.netnaphthyridine skeleton can undergo acylation. Specifically, the NH group in 4-hydroxybenzo[h] ucla.eduresearchgate.netnaphthyridine-2,5-dione can be acylated to introduce various acyl groups. researchgate.net This transformation is a common strategy to modify the properties of the heterocyclic system. researchgate.net

Table 1: Electrophilic Substitution Reactions on 4-hydroxybenzo[h] ucla.eduresearchgate.netnaphthyridine-2,5-dione This table is interactive. You can sort and filter the data.

Reaction Type Reagent Position of Substitution Product Reference
Nitration Nitrating Agent C-3 3-Nitro-4-hydroxybenzo[h] ucla.eduresearchgate.netnaphthyridine-2,5-dione researchgate.net
Chlorination Chlorinating Agent C-3 3-Chloro-4-hydroxybenzo[h] ucla.eduresearchgate.netnaphthyridine-2,5-dione researchgate.net
Bromination Brominating Agent C-3 3-Bromo-4-hydroxybenzo[h] ucla.eduresearchgate.netnaphthyridine-2,5-dione researchgate.net
N-Acylation Acylating Agent N-1 N-Acyl-4-hydroxybenzo[h] ucla.eduresearchgate.netnaphthyridine-2,5-dione researchgate.net

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key transformation for functionalizing the benzo[h] ucla.eduresearchgate.netnaphthyridine core, particularly when the ring is substituted with good leaving groups like halogens.

This methodology has been pivotal in the synthesis of a class of compounds known as Torins. A novel one-pot reaction involving an initial SNAr step, followed by intramolecular cyclization and a Suzuki coupling, was developed for the efficient synthesis of various 1,9-substituted benzo[h] ucla.eduresearchgate.netnaphthyridin-2(1H)-ones. nih.govnih.gov The process starts with the reaction of (Z)-ethyl 3-(6-bromo-4-chloroquinolin-3-yl)acrylate with an aniline (B41778) derivative, where the aniline displaces the chloro group at the C-4 position of the quinoline (B57606) precursor. nih.gov

Furthermore, treatment of benzo[h] ucla.eduresearchgate.netnaphthyridine precursors with reagents like phosphorus oxychloride (POCl₃) can be used to replace existing groups with chlorine. For example, heating a hexahydro-5H-pyrrolo[2,1-c] ucla.edunih.govbenzodiazepine-2,5,11-trione in boiling POCl₃ resulted in a rearrangement to form 3,5-dichlorobenzo[h] ucla.eduresearchgate.netnaphthyridine. researchgate.net Similarly, refluxing a precursor in POCl₃ was used to synthesize 4-chloro benzo[h] ucla.eduresearchgate.netnaphthyridine derivatives. imedpub.com

Table 2: Examples of Nucleophilic Substitution Reactions This table is interactive. You can sort and filter the data.

Starting Material Reagent(s) Reaction Type Product Reference
(Z)-Ethyl 3-(6-bromo-4-chloroquinolin-3-yl)acrylate Aniline derivative, HCl, Pd(PPh₃)₄, Boronic ester SNAr / Cyclization / Suzuki Coupling 1,9-Disubstituted benzo[h] ucla.eduresearchgate.netnaphthyridin-2(1H)-one nih.gov
Hexahydro-5H-pyrrolo[2,1-c] ucla.edunih.govbenzodiazepine-2,5,11-trione POCl₃ (reflux) Rearrangement / Nucleophilic Substitution 3,5-Dichlorobenzo[h] ucla.eduresearchgate.netnaphthyridine researchgate.net
Diethyl 2-[(2-chloro-6-substituted-quinolin-4-ylamino)methylene]malonate POCl₃ (reflux) Nucleophilic Substitution / Cyclization 4,5-Dichloro-benzo[h] ucla.eduresearchgate.netnaphthyridine-3-carboxylic acid ethyl ester imedpub.com

Oxidative Cyclization Reactions

Oxidative cyclization reactions are instrumental in constructing the fused heterocyclic framework of benzo[h] ucla.eduresearchgate.netnaphthyridines from acyclic or partially cyclized precursors.

A notable example is found in a synthetic route where an imine intermediate, formed from the condensation of an aldehyde with aminoacetaldehyde diethyl acetal, undergoes oxidative cyclization upon heating with sulfuric acid and phosphorus pentoxide (P₂O₅) to yield a crucial oxazole (B20620) intermediate. ucla.edu This oxazole then participates in an intramolecular Diels-Alder reaction to construct the benzo[h] ucla.eduresearchgate.netnaphthyridine system. ucla.edu Another method involves the cyclization of an enamine, diethyl 2-[(2-chloro-6-substituted-quinolin-4-ylamino)methylene]malonate, by refluxing it in diphenyl ether, which yields 5-chloro-4-hydroxy-benzo[h] ucla.eduresearchgate.netnaphthyridine-3-carboxylic acid ethyl ester. imedpub.com

Quaternization Reactions and Ylide Formation

The nitrogen atoms in the benzo[h] ucla.eduresearchgate.netnaphthyridine ring system, being Lewis basic, are susceptible to alkylation, leading to the formation of quaternary ammonium (B1175870) salts. This process is known as quaternization.

For instance, the synthesis of 6-methyl-dibenzo[b,h] ucla.eduresearchgate.netnaphthyridinium triflates has been reported, demonstrating the N-alkylation of the dibenzo[b,h] ucla.eduresearchgate.netnaphthyridine core. rsc.org While this is a closely related dibenzo system, the principle applies directly to the benzo[h] ucla.eduresearchgate.netnaphthyridine scaffold. The reactivity is analogous to that of other naphthyridine isomers, where alkyl halides readily react to form N-alkylsubstituted quaternary salts. nih.govosi.lv

The formation of these quaternary salts is a critical first step for the potential generation of N-ylides. An N-ylide is a zwitterionic species where a negatively charged carbon atom is attached directly to a positively charged nitrogen atom. Treatment of the N-alkylated benzo[h] ucla.eduresearchgate.netnaphthyridinium salt with a strong base could deprotonate the α-carbon of the N-alkyl group, yielding a highly reactive ylide. This ylide could then be used in various subsequent reactions, such as 1,3-dipolar cycloadditions.

1,3-Dipolar Cycloaddition Reactions of Benzo[h]nih.govresearchgate.netnaphthyridine Ylides

Despite the utility of 1,3-dipolar cycloaddition reactions in heterocyclic synthesis, a review of the scientific literature did not yield specific examples of reactions involving ylides derived from the benzo[h] nih.govresearchgate.netnaphthyridine core. This suggests a potential area for future research and exploration within the chemistry of this heterocyclic system.

Rearrangement Reactions

The formation of the benzo[h] nih.govresearchgate.netnaphthyridine skeleton can be achieved through intriguing rearrangement reactions. One notable example involves the transformation of a hexahydro-5H-pyrrolo[2,1-c] nih.govresearchgate.netbenzodiazepine derivative. When hexahydro-5H-pyrrolo[2,1-c] nih.govresearchgate.netbenzodiazepine-2,5,11-trione is heated in boiling phosphoryl chloride, it undergoes a rearrangement to yield 3,5-dichlorobenzo[h] nih.govresearchgate.netnaphthyridine. researchgate.net This reaction proceeds via a complex mechanism likely involving the interaction of the lactam functionalities with the chlorinating and dehydrating agent, leading to bond cleavage, migration, and subsequent cyclization to form the thermodynamically more stable aromatic naphthyridine system. The structure of the resulting product was unequivocally confirmed by X-ray diffraction analysis. researchgate.net

This rearrangement has also been observed under both conventional heating and microwave irradiation conditions for related pyrrolo- and pyrido[2,1-c] nih.govresearchgate.netbenzodiazepines, highlighting the generality of this synthetic strategy for accessing the benzo[h] nih.govresearchgate.netnaphthyridine core. researchgate.net

Table 1: Rearrangement Reaction for the Synthesis of a Benzo[h] nih.govresearchgate.netnaphthyridine Derivative

Starting MaterialReagents and ConditionsProductReference
Hexahydro-5H-pyrrolo[2,1-c] nih.govresearchgate.netbenzodiazepine-2,5,11-trioneBoiling phosphoryl chloride3,5-Dichlorobenzo[h] nih.govresearchgate.netnaphthyridine researchgate.net

Functional Group Interconversions on the Benzo[h]nih.govresearchgate.netnaphthyridine Scaffold

The modification of functional groups on a pre-existing benzo[h] nih.govresearchgate.netnaphthyridine core is a powerful strategy for the synthesis of new derivatives. These transformations allow for the fine-tuning of the molecule's properties.

One key approach is nucleophilic aromatic substitution (SNAr) on halogenated benzo[h] nih.govresearchgate.netnaphthyridines. For instance, the chlorine atoms on 3,5-dichlorobenzo[h] nih.govresearchgate.netnaphthyridine can be displaced by various nucleophiles. In one study, the chlorine atom was substituted by different N-alkyl-4-piperidinylmethanolates to generate a series of compounds evaluated for their affinity for 5-HT4 receptors. researchgate.net

Electrophilic substitution reactions have also been employed to functionalize the benzo[h] nih.govresearchgate.netnaphthyridine ring system. A study on 4-hydroxybenzo[h] nih.govresearchgate.netnaphthyridine-2,5-dione, synthesized from a pyrano[3,2-c]quinolinone precursor, demonstrated its susceptibility to various electrophiles. researchgate.net Nitration, chlorination, and bromination were successfully carried out, leading to the introduction of substituents at the C-3 position. Additionally, N-acylation at the ring nitrogen was also achieved. researchgate.net

The synthesis of Torin analogs, which are based on the benzo[h] nih.govresearchgate.netnaphthyridin-2(1H)-one core, provides further examples of functional group interconversions. nih.gov A versatile one-pot, three-component reaction has been developed that combines a nucleophilic aromatic substitution, an intramolecular cyclization, and a Suzuki coupling reaction. nih.gov This methodology allows for the introduction of a wide variety of substituents on the benzo[h] nih.govresearchgate.netnaphthyridine framework, demonstrating excellent functional group compatibility. nih.gov For example, a series of pyridyl derivatives with different substituents at the R¹ position were synthesized to explore their structure-activity relationships. nih.gov

Table 2: Functional Group Interconversion Reactions on the Benzo[h] nih.govresearchgate.netnaphthyridine Scaffold

Starting MaterialReagents and ConditionsProduct TypeReference
3,5-Dichlorobenzo[h] nih.govresearchgate.netnaphthyridineN-alkyl-4-piperidinylmethanolatesSubstituted benzo[h] nih.govresearchgate.netnaphthyridines researchgate.net
4-Hydroxybenzo[h] nih.govresearchgate.netnaphthyridine-2,5-dioneNitrating, chlorinating, and brominating agents; acylating agents3-Substituted and N-acylated benzo[h] nih.govresearchgate.netnaphthyridine-2,5-diones researchgate.net
Ethyl (Z)-3-(6-bromo-4-chloroquinolin-3-yl)acrylate1. Substituted aniline, HCl, microwave irradiation; 2. aq. K₃PO₄; 3. Arylboronic acid, Pd catalyst (Suzuki coupling)1,9-Disubstituted benzo[h] nih.govresearchgate.netnaphthyridin-2(1H)-ones (Torin analogs) nih.gov

Structure Activity Relationship Sar Studies of Benzo H 1 2 Naphthyridine Scaffolds

Positional Isomerism and Biological Activity Correlation

The arrangement of nitrogen atoms within the fused pyridine (B92270) rings of the naphthyridine core gives rise to several isomers, and this positional isomerism is a critical determinant of biological activity. The benzo[h] researchgate.netnih.govnaphthyridine structure is one of ten possible isomers of benzonaphthyridine. Naturally occurring naphthyridine alkaloids are found in various marine and terrestrial organisms and exhibit a wide range of biological effects, including anticancer, anti-infective, and neurological activities. mdpi.com

The specific researchgate.netnih.gov arrangement in the benzo[h] researchgate.netnih.govnaphthyridine series has been a key focus for targeting various diseases. For instance, aaptamine, a 1H-benzo[de] researchgate.netnih.govnaphthyridine derivative isolated from marine sponges, and its analogues have demonstrated significant cytotoxic properties against various cancer cell lines. mdpi.comnih.gov Studies on different isomers, such as benzo[b] researchgate.netnih.govnaphthyridines and benzo[c] nih.govnih.govnaphthyridines, have revealed different biological targets and potencies. nih.govmdpi.com For example, derivatives of benzo[b] researchgate.netresearchgate.netnaphthyridine have been investigated as multidrug resistance modulators, while certain 1,5-naphthyridine (B1222797) derivatives show potent antimalarial activity. This highlights that the specific placement of the nitrogen atoms, as in the researchgate.netnih.gov isomer, is fundamental to the molecule's ability to interact with specific biological targets, thereby dictating its therapeutic potential.

Impact of Substituent Effects on Biological Profiles

The biological activity of the benzo[h] researchgate.netnih.govnaphthyridine scaffold can be finely tuned by introducing various substituents at different positions on the heterocyclic core. These modifications can influence the molecule's steric, electronic, and hydrophobic properties, which in turn affect its binding affinity to biological targets.

Research has shown that substitutions on the benzo[h] researchgate.netnih.govnaphthyridine ring system can lead to a diverse range of pharmacological activities:

Anticancer Activity: In the dibenzo[c,h] researchgate.netnih.govnaphthyridine series, which are potent topoisomerase I inhibitors, the type and position of substituents are critical. For example, introducing a 2-(N,N-dimethylamino)ethyl group at the 5-position of certain 5H-dibenzo[c,h] researchgate.netnih.govnaphthyridin-6-ones leads to potent topoisomerase I-targeting activity. nih.gov In contrast, adding a beta-methyl or beta-hydroxymethyl group to this substituent results in a significant loss of this activity. nih.gov Furthermore, chlorination of the naphthyridinedione system has produced promising lead compounds with submicromolar cytotoxicity. nih.gov

Kinase Inhibition: The benzo[h] researchgate.netnih.govnaphthyridin-2(1H)-one scaffold, found in compounds like Torin2, is a potent inhibitor of kinases such as mTOR. mit.edu SAR studies on Torin2 analogs for antimalarial activity revealed that a 6-amino-3-pyridyl group at one position is optimal, while capping the amino group with acetyl or replacing it with piperidine (B6355638) reduces potency. nih.gov On another part of the molecule, a 3-methylphenyl group was slightly more potent than the original 3-trifluoromethylphenyl group, but larger substituents like isopropyl were not well-tolerated. nih.gov

Antimicrobial Activity: Various benzo[h] researchgate.netnih.govnaphthyridine derivatives have been synthesized and shown to possess antimicrobial properties. researchgate.net

Histamine (B1213489) H3 Receptor (H3R) Antagonism: Certain benzo[h] researchgate.netnih.govnaphthyridine derivatives have been identified as potent H3R antagonists, with potential applications in treating neurodegenerative diseases like Alzheimer's. researchgate.net

Table 1: Impact of Substituents on the Biological Activity of Benzo[h] researchgate.netnih.govnaphthyridine Derivatives

Scaffold/DerivativeSubstituent & PositionBiological Target/ActivityObserved EffectReference
5H-Dibenzo[c,h] researchgate.netnih.govnaphthyridin-6-one2-(N,N-dimethylamino)ethyl at 5-positionTopoisomerase IPotent targeting activity nih.gov
5H-Dibenzo[c,h] researchgate.netnih.govnaphthyridin-6-oneAddition of β-methyl to the 5-position side chainTopoisomerase ISignificant loss of activity nih.gov
Benzo[h] researchgate.netnih.govnaphthyridin-2(1H)-one (Torin2 analog)6-amino-3-pyridyl at R1Antimalarial (Gametocytocidal)Optimal for activity nih.gov
Benzo[h] researchgate.netnih.govnaphthyridin-2(1H)-one (Torin2 analog)Replacement of amino with piperidine at R1Antimalarial (Gametocytocidal)159-fold decrease in potency nih.gov
Benzo[h] researchgate.netnih.govnaphthyridin-2(1H)-one (Torin2 analog)3-methylphenyl at R2Antimalarial (Gametocytocidal)Slightly more potent than 3-trifluoromethylphenyl nih.gov
Benzo[h] researchgate.netnih.govnaphthyridin-2(1H)-one (Torin2 analog)3-isopropylphenyl at R2Antimalarial (Gametocytocidal)7-fold loss of activity nih.gov

Bioisosteric Replacements in Scaffold Design (e.g., O → NH)

Bioisosteric replacement is a key strategy in medicinal chemistry where one atom or group of atoms in a molecule is replaced by another with similar physical or chemical properties to enhance a desired biological activity or to improve pharmacokinetic parameters. This approach has been applied to the benzo[h] researchgate.netnih.govnaphthyridine scaffold and its analogs.

A notable example involves the development of topoisomerase I inhibitors. In an effort to understand the stabilizing forces of drug-DNA complexes, researchers replaced the five-membered cyclopentadienone C-ring of the indenoisoquinoline inhibitor scaffold with six-membered nitrogen heterocyclic rings, which resulted in the creation of dibenzo[c,h] researchgate.netnih.govnaphthyridines. nih.govacs.org This scaffold modification, a form of bioisosteric replacement (a carbon-containing ring for a nitrogen-containing one), led to compounds with potent antitumor activities and unique DNA cleavage patterns. nih.govacs.org

Another study provides a direct comparison of a bioisosteric replacement of an oxygen atom with a nitrogen atom. In the development of Retinoid X Receptor (RXR) agonists, an octahydrobenzo[h] researchgate.netnih.govnaphthyridine derivative (containing nitrogen) was synthesized and compared to an analogous hexahydro-2H-pyrano[3,2-c]quinoline scaffold (containing oxygen). The incorporation of the nitrogen atom in the benzo[h] researchgate.netnih.govnaphthyridine scaffold was found to be detrimental to the activity at RXRs, demonstrating how a subtle bioisosteric change (O → NH) can have a profound impact on biological function.

Furthermore, azoles have been studied as bioisosteric replacements for amide groups in 1,6-naphthyridine-based HIV-1 integrase inhibitors. The specific arrangement of nitrogen atoms in heterocycles like 1,2,4-oxadiazoles was found to be crucial for coordinating with magnesium ions in the enzyme's active site, a key interaction for inhibitory activity. nih.gov

Optimization Strategies for Enhanced Specificity and Activity

Rational Design of Derivatives

Rational drug design involves creating new molecules with a specific biological purpose based on a thorough understanding of the biological target's structure and the SAR of lead compounds. This approach has been effectively used to optimize benzo[h] researchgate.netnih.govnaphthyridine derivatives.

For instance, the development of dibenzo[c,h] researchgate.netnih.govnaphthyridines as topoisomerase I inhibitors was a rational approach to expand upon the known indenoisoquinoline class of inhibitors. nih.govacs.org By systematically modifying the core scaffold and adding various substituents, researchers were able to develop new compounds with potent and selective anticancer properties. nih.govnih.gov Similarly, starting from a known mTOR inhibitor, a focused medicinal chemistry effort led to the discovery of Torin2, a 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h] researchgate.netnih.govnaphthyridin-2(1H)-one. mit.edu This compound exhibited high potency, with an EC50 of 0.25 nM for inhibiting cellular mTOR activity, and significantly improved selectivity and bioavailability compared to the initial lead compound. mit.edu This highlights a successful rational design strategy to enhance both activity and drug-like properties.

Combinatorial Library Synthesis for SAR Exploration

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, known as a library. This technique is a powerful tool for exploring the SAR of a scaffold like benzo[h] researchgate.netnih.govnaphthyridine in an efficient manner.

A prime example is the development of antimalarial agents based on the benzo[h] researchgate.netnih.govnaphthyridin-2(1H)-one (Torin) scaffold. Researchers developed a novel one-pot, three-component reaction to efficiently synthesize a diverse library of Torin analogs. nih.govnih.govacs.org This method allowed for the introduction of various substituents at two different regions of the molecule. nih.gov By synthesizing and screening this library, they were able to systematically explore the SAR for gametocytocidal activity against Plasmodium falciparum. nih.govnih.gov This high-throughput synthesis and screening approach quickly identified key structural features required for optimal antimalarial potency and provided a clear path for further optimization. nih.gov

Theoretical and Computational Chemistry of Benzo H 1 2 Naphthyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of benzo[h] ucla.edumit.edunaphthyridine and its derivatives. nih.govresearchgate.net These calculations provide a foundational understanding of the molecule's intrinsic characteristics.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity, polarizability, and kinetic stability. nih.gov For instance, a smaller energy gap suggests higher reactivity and biological activity. nih.gov Analysis of the molecular electrostatic potential (MEP) map helps to predict the reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map uses a color-coded surface to visualize the electrostatic potential, with red regions indicating negative potential (prone to electrophilic attack) and blue regions showing positive potential (prone to nucleophilic attack). nih.govresearchgate.net

While specific DFT studies on the parent benzo[h] ucla.edumit.edunaphthyridine are not extensively documented in readily available literature, the principles are widely applied to its derivatives and related heterocyclic systems. nih.govresearchgate.netnih.gov These studies typically involve geometry optimization using a basis set like 6-31G(d,p) or 6-311G**(d,p) with methods such as B3LYP. nih.govresearchgate.net From the optimized geometry, various quantum chemical descriptors like ionization potential, electron affinity, electronegativity, chemical hardness, and softness are calculated to build a comprehensive reactivity profile. nih.gov

Table 1: Key Parameters from Quantum Chemical Calculations

Parameter Description Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate an electron.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept an electron.
HOMO-LUMO Gap The energy difference between HOMO and LUMO. Indicates chemical reactivity, kinetic stability, and polarizability. nih.gov
MEP Molecular Electrostatic Potential. Visualizes charge distribution and predicts sites for electrophilic/nucleophilic attack. nih.gov

| NBO Analysis | Natural Bond Orbital Analysis. | Investigates hyper-conjugative interactions and charge delocalization. nih.gov |

Molecular Modeling Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For benzo[h] ucla.edumit.edunaphthyridine derivatives, these studies are crucial for understanding structure-activity relationships (SAR).

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are a prominent example. researchgate.netnih.govnih.govmdpi.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the biological activity of a series of compounds with their 3D structural and chemical properties. researchgate.netnih.gov

In a study on 4-oxo-1,4-dihydro-1,6-naphthyridine derivatives as selective CB2 receptor agonists, CoMFA and CoMSIA models were developed to identify key structural features influencing binding affinity. researchgate.net These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic charges, hydrophobicity, and hydrogen bond donor/acceptor characteristics are favorable or unfavorable for activity. nih.gov For instance, a CoMSIA model might indicate that a bulky, hydrophobic group is preferred in one region of the molecule, while a hydrogen bond donor is required in another to enhance biological potency. nih.gov Such models provide predictive power for designing new, more potent analogs. nih.govresearchgate.net

Molecular dynamics (MD) simulations offer another layer of understanding by simulating the movement of the molecule and its interactions with its environment (like a solvent or a biological receptor) over time. nih.gov This can reveal conformational changes, binding stability, and the dynamic nature of ligand-receptor interactions that are not apparent from static models. nih.govnih.gov

In Silico Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used to study how benzo[h] ucla.edumit.edunaphthyridine derivatives interact with their biological targets at an atomic level.

One of the most significant applications has been in the development of mTOR inhibitors. Derivatives of benzo[h] ucla.edumit.edunaphthyridin-2(1H)-one, such as Torin1 and Torin2, have been identified as potent and selective mTOR inhibitors. mit.edunih.gov Docking studies have been crucial in understanding their binding mode within the ATP-binding site of the mTOR kinase domain, guiding the medicinal chemistry efforts that led to the discovery of Torin2, a compound with improved potency and pharmacokinetic properties. nih.gov

Similarly, dibenzo[c,h] ucla.edumit.edunaphthyridine derivatives have been investigated as topoisomerase I inhibitors. researchgate.net Molecular docking helps to rationalize their ability to stabilize the drug-Top1-DNA ternary complex, which is the mechanism of their anticancer activity. nih.govnih.gov Other studies have used docking to explore the potential of benzo[h] ucla.edumit.edunaphthyridine derivatives as antagonists for 5-HT4 receptors, providing insights into the structural requirements for high affinity and selectivity. nih.gov

Table 2: In Silico Docking Studies of Benzo[h] ucla.edumit.edunaphthyridine Derivatives

Derivative Class Biological Target Key Findings from Docking
Benzo[h] ucla.edumit.edunaphthyridin-2(1H)-ones (Torins) mTOR Kinase Identified key interactions in the ATP-binding site, guiding optimization of potency and selectivity over PI3K. mit.edunih.gov
Dibenzo[c,h] ucla.edumit.edunaphthyridines Topoisomerase I Explained how derivatives intercalate into DNA and stabilize the cleavable complex. researchgate.netnih.gov

Mechanistic Studies of Reaction Pathways

Computational chemistry plays a vital role in understanding the mechanisms of chemical reactions used to synthesize the benzo[h] ucla.edumit.edunaphthyridine core. By modeling reaction intermediates and transition states, researchers can rationalize product formation, explain regioselectivity, and optimize reaction conditions.

A notable example is the synthesis of the benzo[h] ucla.edumit.edunaphthyridine system via an intramolecular Diels-Alder reaction of aryl oxazoles with substituted acrylamides. ucla.educrossref.org Theoretical studies can be used to analyze the feasibility of this cycloaddition, examining the frontier molecular orbitals of the diene (oxazole) and dienophile (acrylamide) to predict reactivity. rsc.org Computational analysis can also explain why certain conformations are more reactive than others; for example, an internal hydrogen bond might lock the molecule in a non-reactive conformation, hindering the cycloaddition. ucla.edu

Another synthetic route involves a one-pot, three-component reaction to produce 1,9-substituted benzo[h] ucla.edumit.edunaphthyridin-2(1H)-ones. nih.govnih.gov This process involves a sequence of nucleophilic aromatic substitution (SNAr), intramolecular cyclization, and Suzuki coupling. nih.gov Computational modeling can help elucidate the energy profile of this complex reaction cascade, identifying the rate-determining steps and explaining the observed regioselectivity. Similarly, the synthesis of dibenzo[b,h] ucla.edumit.edunaphthyridines via sequential condensation reactions has been reported, and computational methods can clarify the stepwise mechanism. rsc.org The Skraup reaction, a classical method for synthesizing quinolines and related heterocycles, has also been adapted for naphthyridines, and its complex mechanism can be investigated computationally. acs.orgnih.gov

Conformational Analysis and Molecular Geometry

Experimental techniques like X-ray diffraction analysis provide definitive structural data. For example, the structure of 3,5-dichlorobenzo[h] ucla.edumit.edunaphthyridine was unequivocally established by this method, confirming the geometry resulting from a molecular rearrangement during its synthesis. researchgate.net

Computationally, conformational analysis can be performed to identify the most stable (lowest energy) conformations of the molecule and the energy barriers between them. This is particularly important for substituted derivatives with flexible side chains, as the bioactive conformation (the shape the molecule adopts when binding to its target) may not be the lowest energy conformation in solution. As noted in mechanistic studies, conformational preferences can dramatically affect reactivity; for instance, preventing the necessary alignment of reactive groups for an intramolecular reaction. ucla.edu In molecular docking and 3D-QSAR studies, proper conformational sampling of the ligands is a critical step for obtaining meaningful and predictive results.

Table 3: Compound Names Mentioned in the Article

Compound Name
3,5-dichlorobenzo[h] ucla.edumit.edunaphthyridine
Benzo[h] ucla.edumit.edunaphthyridine
Benzo[h] ucla.edumit.edunaphthyridin-2(1H)-one
Dibenzo[c,h] ucla.edumit.edunaphthyridine
Dibenzo[b,h] ucla.edumit.edunaphthyridine
Torin1
Torin2

Advanced Characterization for Structural Elucidation

X-ray Diffraction Analysis for Solid-State Structures

The application of X-ray diffraction has been pivotal in confirming the structure of benzo[h] researchgate.netontosight.ainaphthyridine derivatives. In one notable instance, the heating of a hexahydro-5H-pyrrolo[2,1-c] researchgate.netacs.orgbenzodiazepine derivative in phosphoryl chloride led to a rearranged product. researchgate.net While initial spectral data suggested a new structure, it was single-crystal X-ray diffraction analysis that unequivocally established the product as 3,5-dichlorobenzo[h] researchgate.netontosight.ainaphthyridine. researchgate.netresearchgate.net This analysis confirmed the connectivity of the fused ring system and the exact positions of the chlorine substituents on the naphthyridine core.

The data obtained from such an analysis includes the crystal system, space group, and the precise atomic coordinates within the unit cell. This information allows for the calculation of intramolecular distances and angles, as well as the analysis of intermolecular interactions, such as pi-stacking, which influences the crystal packing.

Table 1: Representative Crystallographic Data for a Benzo[h] researchgate.netontosight.ainaphthyridine Derivative (Note: This table presents typical data that would be obtained from an X-ray diffraction experiment for illustrative purposes.)

ParameterValue
Chemical FormulaC₁₂H₆Cl₂N₂
Formula Weight249.10
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.541
b (Å)7.632
c (Å)16.825
β (°)98.75
Volume (ų)1082.1
Z (molecules/unit cell)4
Density (calculated)1.529 g/cm³
R-factor0.045

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy

While X-ray diffraction provides solid-state structure, two-dimensional (2D) NMR spectroscopy is an indispensable tool for elucidating the molecular structure in solution. wikipedia.orgslideshare.net This suite of techniques resolves the issue of signal overlap often encountered in complex 1D NMR spectra by spreading the signals across two frequency axes. wikipedia.org For a complex heterocyclic system like benzo[h] researchgate.netontosight.ainaphthyridine, 2D NMR is essential for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. Key experiments include COSY, HSQC, and HMBC.

Correlation Spectroscopy (COSY) The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For the benzo[h] researchgate.netontosight.ainaphthyridine core, COSY spectra would reveal distinct spin systems. For example, it would show the correlations between adjacent protons in the benzo ring and the separate spin systems within the two pyridine (B92270) rings, allowing for the assignment of protons within each individual ring.

Heteronuclear Single Quantum Coherence (HSQC) The HSQC experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). nih.govcolumbia.edu By mapping each proton signal to its corresponding carbon signal, one can definitively identify all CH, CH₂, and CH₃ groups. columbia.edu For the benzo[h] researchgate.netontosight.ainaphthyridine skeleton, this would pair each aromatic proton with its specific carbon atom in the ring system.

Heteronuclear Multiple Bond Correlation (HMBC) The HMBC experiment is arguably the most critical for assembling the complete molecular puzzle. It reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²J_CH and ³J_CH). columbia.edunih.gov This is crucial for connecting the individual spin systems identified by COSY. For instance, a proton on one ring showing a correlation to a carbon in an adjacent ring confirms the fusion of those rings. Furthermore, HMBC is essential for identifying quaternary (non-protonated) carbons, as these carbons will show correlations to nearby protons (e.g., at distances of 2 or 3 bonds) but will be absent in the HSQC spectrum. lew.ro The complete assignment of the benzo[h] researchgate.netontosight.ainaphthyridine framework relies on piecing together these long-range correlations. nih.govlew.ro

Table 2: Expected Key 2D NMR Correlations for Unsubstituted Benzo[h] researchgate.netontosight.ainaphthyridine

Proton (¹H)COSY Correlations (¹H)Key HMBC Correlations (¹³C)
H-2H-3C-4, C-3, C-10b
H-3H-2, H-4C-2, C-4, C-4a
H-4H-3C-2, C-3, C-4a, C-5
H-5NoneC-4, C-4a, C-6a, C-10b
H-7H-8C-9, C-8, C-10a
H-8H-7, H-9C-7, C-9, C-6a
H-9H-8, H-10C-7, C-8, C-10, C-10a
H-10H-9C-9, C-10a, C-6a

Applications in Advanced Materials and Other Fields

Luminescence Materials

The rigid, planar, and electron-deficient nature of the benzo[h] tandfonline.comacs.orgnaphthyridine core makes it an excellent platform for designing fluorescent materials. The photophysical properties can be finely tuned by chemical modification of the core structure.

Derivatives of benzo[h] tandfonline.comacs.orgnaphthyridine have been shown to be effective fluorophores. Research has demonstrated that the introduction of π-donating aryl groups at the C2 and C5 positions of the benzo[h] tandfonline.comacs.orgnaphthyridine system can significantly enhance fluorescence quantum yields. nih.gov This is attributed to the increased electron-donating character which facilitates the intramolecular charge transfer (ICT) process upon photoexcitation.

Furthermore, annulated versions of this scaffold, such as dibenzo[b,h] tandfonline.comacs.orgnaphthyridines, also exhibit strong luminescence. rsc.org For instance, certain 10-methoxydibenzo[b,h] tandfonline.comacs.orgnaphthyridine-2-carboxamide derivatives have been synthesized that exhibit a powerful fluorescence emission peak around 440 nm when excited at approximately 380 nm. tandfonline.com Similarly, the quaternization of the nitrogen atom to form 6-methyl-dibenzo[b,h] tandfonline.comacs.orgnaphthyridinium triflate salts results in compounds with strong fluorescent properties. rsc.orgrsc.org The emission characteristics of these compounds are often sensitive to their environment, a property that is exploited in sensing applications.

Compound/DerivativeExcitation Max (λex)Emission Max (λem)Key FindingsReference(s)
Arylbenzo[h] tandfonline.comacs.orgnaphthyridinesNot SpecifiedNot SpecifiedIntroduction of C2 and C5 π-donor aryl groups increases fluorescence quantum yield. nih.gov
10-Methoxydibenzo[b,h] tandfonline.comacs.orgnaphthyridine-2-carboxamides~380 nm~440 nmExhibit strong fluorescence; used as DNA probes. tandfonline.com
6-Methyl-dibenzo[b,h] tandfonline.comacs.orgnaphthyridinium triflatesNot SpecifiedNot SpecifiedShow strong fluorescence; intensity changes upon DNA intercalation. rsc.orgrsc.org

Organic Light-Emitting Diode (OLED) Applications

While direct applications of the parent benzo[h] tandfonline.comacs.orgnaphthyridine in commercial OLEDs are not yet widely documented, the broader naphthyridine family of isomers shows considerable promise for electroluminescent materials. Various naphthyridine derivatives have been successfully employed as emitters in OLEDs, including some that exhibit thermally activated delayed fluorescence (TADF), a key mechanism for achieving high efficiency. rsc.org

For example, emitters based on 1,5-naphthyridine (B1222797) and 1,8-naphthyridine (B1210474) have been developed for highly efficient blue and yellow-to-white OLEDs, respectively. researchgate.netresearchgate.net Iridium(III) complexes containing naphthyridine-based ligands have also been used to create green to red OLEDs with exceptional external quantum efficiencies (EQEs) exceeding 30%. rsc.org Research into a dibenzo[c,h] tandfonline.comacs.orgnaphthyridine framework, a close structural relative, has also been reported in the context of developing novel donor-acceptor molecules. researchgate.net These findings suggest that the benzo[h] tandfonline.comacs.orgnaphthyridine scaffold, with its high thermal stability and electron-accepting properties, is a promising candidate for the development of new n-type (electron-transporting) and emissive materials for future OLED technologies.

Metal Complex Formation (e.g., Werner-Type σ-Complexes, EDA π-Complexes)

The benzo[h] tandfonline.comacs.orgnaphthyridine structure contains two nitrogen atoms with available lone pairs of electrons, making it an excellent bidentate chelating ligand for forming coordination complexes with metal ions. These interactions are typically of the Werner-type, where the nitrogen atoms act as σ-donors to the metal center.

The complexation properties of benzo[h] tandfonline.comacs.orgnaphthyridine have been studied with various transition metals. Potentiometric studies have confirmed its ability to form stable complexes with copper(II) and cadmium(II) ions. chemicalpapers.com The stability constants of these complexes have been determined using the Bjerrum method, providing quantitative insight into the strength of the metal-ligand interaction. chemicalpapers.com The formation of these complexes is observed by a significant shift in the titration curve of the protonated ligand in the presence of the metal ion, confirming the displacement of protons upon chelation. chemicalpapers.com

Additionally, related structures like dibenzo[c,h] tandfonline.comacs.orgnaphthyridin-6-one have been used to create novel cisplatin-type complexes, highlighting the utility of this heterocyclic system in bioinorganic chemistry and the design of potential metallodrugs. researchgate.net The rigid framework of the ligand holds the metal ion in a well-defined geometry, which is crucial for applications in catalysis and materials science.

Metal IonComplex TypeMethod of StudyKey FindingsReference(s)
Copper(II)Werner-type σ-complexPotentiometryForms a stable complex; stability constant determined. chemicalpapers.com
Cadmium(II)Werner-type σ-complexPotentiometryForms a stable complex, though the titration curve shift is less pronounced than with Cu(II). chemicalpapers.com
Platinum(II)Cisplatin-type complexSynthesisA dibenzo[c,h] tandfonline.comacs.orgnaphthyridin-6-one derivative was tethered to a cisplatin-type complex. researchgate.net

Applications in Molecular Recognition Systems

The defined structure and potential for functionalization make benzo[h] tandfonline.comacs.orgnaphthyridine and its derivatives ideal scaffolds for creating molecular receptors and probes. Their ability to engage in specific non-covalent interactions allows them to recognize and bind to other molecules, including important biological targets.

A significant application is in the development of fluorescent probes for DNA. Dibenzo[b,h] tandfonline.comacs.orgnaphthyridine derivatives have been designed to act as "turn-on" fluorescent stains for DNA. tandfonline.com These probes show a marked increase in fluorescence intensity upon binding to DNA, with studies indicating a preference for binding in the minor groove of the DNA helix. tandfonline.com Other related compounds, such as 6-methyl-dibenzo[b,h] tandfonline.comacs.orgnaphthyridinium triflates, have been shown to bind to double-stranded DNA via intercalation, a process that also alters their fluorescence. rsc.orgrsc.org The binding affinity can be very high, with binding constants reported in the range of 10⁶ to 10⁷ M⁻¹. tandfonline.com

Beyond DNA, benzo[h] tandfonline.comacs.orgnaphthyridine derivatives have been investigated for their ability to recognize specific proteins. Derivatives have shown high affinity for the histamine (B1213489) H3 receptor (H3R), demonstrating their potential in the design of selective receptor ligands. researchgate.net In another study, an octahydrobenzo[h] tandfonline.comacs.orgnaphthyridine core was incorporated into a scaffold designed to act as an agonist for the retinoid X receptor (RXR), showcasing its use in the field of medicinal chemistry to target nuclear receptors. acs.org

Future Perspectives and Research Directions

Development of Novel Synthetic Strategies for Structural Diversity

While numerous methods for constructing the benzo[h] researchgate.netnih.govnaphthyridine core exist, the development of more efficient, versatile, and environmentally benign synthetic strategies remains a key objective. Future work will likely focus on:

One-Pot and Multi-Component Reactions: Designing elegant one-pot syntheses that combine multiple steps, such as a nucleophilic aromatic substitution (SNAr), intramolecular cyclization, and Suzuki coupling, can significantly improve efficiency and yield. nih.gov Such approaches streamline the creation of complex analogs from simple starting materials. nih.govresearchgate.net

C-H Activation: Direct functionalization of the scaffold through C-H activation is a powerful, modern strategy to introduce a wide array of substituents without the need for pre-functionalized precursors. This atom-economical approach allows for late-stage diversification of the core structure, rapidly generating libraries of compounds for screening.

Lactone-to-Lactam Transformations: An efficient lactone-to-lactam conversion has been demonstrated as a viable route to produce 4-hydroxybenzo[h] researchgate.netnih.govnaphthyridine-2,5-dione, which can then be subjected to various electrophilic substitution reactions to create novel derivatives. researchgate.net

Intramolecular Cycloadditions: The intramolecular Diels-Alder reaction of aryl oxazoles with acrylamides has proven to be a high-yielding method for preparing the benzo[h] researchgate.netnih.govnaphthyridine system and holds promise for further development. ucla.edu

Rearrangement Reactions: The discovery of novel rearrangements, such as those observed with hexahydropyrrolo[2,1-c] researchgate.netrsc.orgbenzodiazepines, can open up unexpected and efficient pathways to the benzo[h] researchgate.netnih.govnaphthyridine core. researchgate.net

These advanced synthetic methods will be crucial for generating a broader range of structurally diverse derivatives, which is essential for fine-tuning the scaffold's properties for specific applications. researchgate.neteurjchem.com

Exploration of Undiscovered Biological Targets and Therapeutic Areas

The known biological activities of benzo[h] researchgate.netnih.govnaphthyridine derivatives, including anticancer and neurological effects, represent just the beginning of their therapeutic potential. nih.govijpsonline.com Future research is expected to delve into new biological frontiers.

Antimalarial and Antiparasitic Agents: Recent studies have highlighted the potential of benzo[h] researchgate.netnih.govnaphthyridin-2(1H)-ones (Torins) as potent antimalarial agents, particularly demonstrating gametocytocidal activity against Plasmodium falciparum. nih.gov This opens a critical new avenue for research in combating malaria, especially drug-resistant strains. nih.govresearchgate.net

Modulators of Multidrug Resistance (MDR): Some benzo-naphthyridine isomers have shown the ability to reverse multidrug resistance in cancer cells, a major hurdle in chemotherapy. nih.gov Exploring the potential of benzo[h] researchgate.netnih.govnaphthyridine derivatives as MDR modulators could lead to more effective cancer treatments. nih.gov

Enzyme Inhibition: Beyond topoisomerases and mTOR, this scaffold could be targeted towards other clinically relevant enzymes. ijpsonline.comnih.gov For instance, derivatives of the related benzo[b] researchgate.netnih.govnaphthyridine have been investigated as monoamine oxidase (MAO) inhibitors, suggesting a potential therapeutic application in neurological disorders like Parkinson's and Alzheimer's diseases. scilit.comnih.gov Other potential targets include PARP-1 and Aurora kinases. medchemexpress.com

Receptor Antagonism/Agonism: The demonstrated high-affinity antagonism of some derivatives at 5-HT4 receptors suggests that other G-protein coupled receptors (GPCRs) could be valuable targets. nih.gov Screening against a wider panel of receptors could uncover novel activities for treating a range of conditions, from gastrointestinal disorders to cognitive impairments.

A systematic approach to screening diverse libraries of these compounds against a wide array of biological targets will be key to unlocking their full therapeutic potential. nih.gov

Integration of Computational Design with Experimental Synthesis

The synergy between computational modeling and practical synthesis is revolutionizing drug discovery. For the benzo[h] researchgate.netnih.govnaphthyridine scaffold, this integration will accelerate the development of compounds with optimized properties.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to benzo[h] researchgate.netnih.govnaphthyridin-2(1H)-one analogs as mTOR inhibitors. ijpsonline.comijpsonline.com These models provide valuable insights into how electrostatic, hydrophobic, and hydrogen-bonding fields influence biological activity, guiding the design of more potent derivatives. ijpsonline.comijpsonline.com

Molecular Docking: Docking simulations are crucial for understanding the binding modes of benzo[h] researchgate.netnih.govnaphthyridine derivatives with their protein targets, such as mTOR kinase and topoisomerase I. ijpsonline.comresearchgate.netnih.gov By visualizing these interactions with key amino acid residues, researchers can rationally design modifications to enhance binding affinity and selectivity. ijpsonline.comresearchgate.net

Pharmacophore Modeling: Pharmacophore models can be developed and used to screen large virtual chemical libraries to identify novel benzo[h] researchgate.netnih.govnaphthyridine-based hits for specific targets, as demonstrated in the search for H3 receptor antagonists. researchgate.net

This iterative cycle of computational prediction, chemical synthesis, and biological evaluation will significantly reduce the time and cost associated with discovering new therapeutic agents, allowing for a more focused and rational approach to drug design. ijpsonline.comijpsonline.com

Advanced Material Development Leveraging Unique Structural Features

The rigid, planar, and electron-deficient nature of the benzo[h] researchgate.netnih.govnaphthyridine system makes it an attractive candidate for applications in materials science, an area that remains largely unexplored.

Organic Electronics: The fused aromatic structure suggests potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The nitrogen atoms can be used to tune the electronic properties, such as the HOMO/LUMO energy levels, to optimize performance in these devices.

Fluorescent Probes and Sensors: Certain dibenzo[b,h] researchgate.netnih.govnaphthyridinium salts exhibit strong fluorescence that changes upon intercalation into double-stranded DNA, indicating their potential as fluorescent probes for biological systems. rsc.org The development of derivatives whose fluorescence is sensitive to specific ions, molecules, or environmental conditions (e.g., pH, polarity) could lead to novel chemical sensors.

Luminescent Materials: The inherent photophysical properties of the naphthyridine core, such as large Stokes shifts and high quantum yields, make it a promising scaffold for creating new luminescent materials. rsc.org These materials could find applications in areas like bio-imaging, solid-state lighting, and security inks.

Future research in this domain will involve synthesizing derivatives with tailored electronic and photophysical properties and fabricating prototype devices to evaluate their performance. This expansion into materials science represents a new and exciting frontier for the versatile benzo[h] researchgate.netnih.govnaphthyridine scaffold.

Q & A

Q. What are the standard synthetic routes for preparing Benzo[h][1,6]naphthyridine derivatives, and how are yields optimized?

The synthesis typically involves multi-step reactions starting with 4-aminoquinoline precursors. For example:

  • Step 1 : 2-Chloro-4-aminoquinoline reacts with substituted benzoylacetonitriles in anhydrous toluene under reflux to yield intermediates like 4(a-f) (70–85% yield) .
  • Step 2 : Cyclization of intermediates using POCl₃ or diphenyl ether produces this compound derivatives (8a-b , 9a-b ), with yields varying based on conditions (e.g., 40% in POCl₃ vs. 75% in diphenyl ether) .
  • Optimization : Reflux time (e.g., 12 hours for Step 1), solvent choice (toluene for stability), and purification via column chromatography (toluene eluent) improve yield and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • IR Spectroscopy : Identifies functional groups (e.g., NH stretches at 3443 cm⁻¹, C≡N at 2206 cm⁻¹, and C=O at 1649 cm⁻¹ in 4b ) .
  • NMR : ¹H NMR confirms substituent positions (e.g., aromatic protons at δ 7.35–8.57 ppm in 4f ) . ¹³C NMR resolves carbonyl carbons (e.g., δ 164.5 ppm for C=O in 4b ) .
  • Mass Spectrometry (EI-MS) : Validates molecular weights (e.g., M⁺ peaks at m/z 452 for 4a ) .

Q. How are this compound derivatives screened for antimicrobial activity?

Compounds are tested at 1000 ppm against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar diffusion or broth dilution. Key findings:

  • Active Derivatives : 4-Aminoquinoline derivatives (4c , 4f ) inhibit B. megaterium and P. aeruginosa .
  • Inactive Derivatives : Cyclized derivatives (8a-b , 9a-b ) lack activity, likely due to reduced solubility or rigidity .

Advanced Research Questions

Q. What structural features enhance the antimicrobial activity of this compound derivatives?

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl at position 4 in 4c ) improve activity against B. megaterium. Bulky substituents (e.g., Br in 4a ) reduce efficacy due to steric hindrance .
  • Hydrogen Bonding : NH and C=O groups in open-chain derivatives (4a-f ) facilitate target binding, while their absence in cyclic derivatives (8a-b ) abolishes activity .

Q. How do reaction conditions influence the selectivity of this compound synthesis?

  • Reagent Choice : POCl₃ promotes chlorination (e.g., 9a ), while acetic acid yields hydroxylated derivatives (7a-b ) .
  • Temperature : Refluxing in diphenyl ether (30 minutes) favors cyclization to 8a-b , whereas prolonged heating in POCl₃ produces chlorinated byproducts (9a-b ) .

Q. Why do some this compound derivatives exhibit no antimicrobial activity despite structural similarity?

  • Conformational Rigidity : Cyclized derivatives (8a-b ) may lack the flexibility required for enzyme binding .
  • Loss of Functional Groups : Cyclization eliminates critical NH or C=O moieties necessary for hydrogen bonding with bacterial targets .

Q. What alternative synthetic strategies exist for this compound derivatives?

  • Pictet-Spengler Reaction : Constructs fused heterocycles (e.g., pyrido-thieno derivatives) in ethanol under reflux, achieving 70–85% yields .
  • Copper-Free Sonogashira Coupling : Enables annulation with phenylacetylene in aqueous ammonia, yielding benzo[b][1,6]naphthyridines .

Q. Beyond antimicrobial applications, what other biological activities are reported for this scaffold?

  • Anticancer : 10-Methoxy dibenzo[b,h][1,6]naphthyridinecarboxamides inhibit A549 lung cancer cells (IC₅₀ < 10 µM) via PDK1 inhibition .
  • Antiviral : Pyrazolo-naphthyridines show anti-HSV-1 activity by targeting viral DNA polymerase .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.